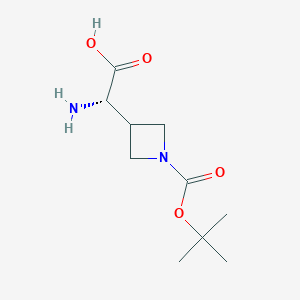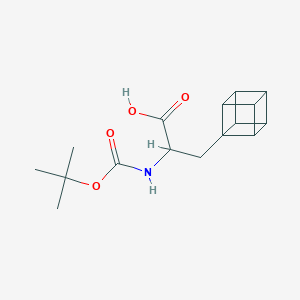![molecular formula C12H25N3O B14055645 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide CAS No. 1019381-27-1](/img/structure/B14055645.png)
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(3H)-piperidinone with methylamine in the presence of hydrogen to yield 2-[4-(aminomethyl)piperidin-1-yl]ethanol . This intermediate can then be further reacted with diethylamine and acetic anhydride to form the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to interact with cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cell cycle progression and potentially inducing cell cycle arrest .
Comparison with Similar Compounds
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be compared with other similar compounds, such as:
2-[4-(aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but lacks the diethylacetamide moiety.
2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: This compound is similar but has dimethyl groups instead of diethyl groups.
1-(2-Aminoethyl)-4-piperidinol: Another piperidine derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1019381-27-1 |
|---|---|
Molecular Formula |
C12H25N3O |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-15(4-2)12(16)10-14-7-5-11(9-13)6-8-14/h11H,3-10,13H2,1-2H3 |
InChI Key |
STBWBWGOJWTWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)





![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)




